ethyl 2-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate
CAS No.: 892436-51-0
Cat. No.: VC4928551
Molecular Formula: C29H25N3O7
Molecular Weight: 527.533
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892436-51-0 |
|---|---|
| Molecular Formula | C29H25N3O7 |
| Molecular Weight | 527.533 |
| IUPAC Name | ethyl 2-[[2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate |
| Standard InChI | InChI=1S/C29H25N3O7/c1-3-38-28(35)20-8-4-6-10-22(20)30-24(33)17-31-25-21-9-5-7-11-23(21)39-26(25)27(34)32(29(31)36)16-18-12-14-19(37-2)15-13-18/h4-15H,3,16-17H2,1-2H3,(H,30,33) |
| Standard InChI Key | QYLXNVSHKZNEDX-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)OC)OC5=CC=CC=C53 |
Introduction
Chemical Identity and Structural Characteristics
The compound’s IUPAC name, ethyl 2-[[2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxo-benzofuro[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate, reflects its intricate structure. Its molecular formula is C29H25N3O7, with a molecular weight of 527.533 g/mol. Key structural features include:
-
A benzofuro[3,2-d]pyrimidine core fused with a dioxo group at positions 2 and 4.
-
A 4-methoxybenzyl substituent at position 3, contributing to lipophilicity and receptor binding.
-
An acetamido bridge linking the core to an ethyl benzoate ester, enhancing solubility and metabolic stability.
The compound’s stereoelectronic properties are critical for its bioactivity. The methoxy group’s electron-donating effects and the benzoate ester’s hydrolytic stability under physiological conditions make it a candidate for drug development.
Synthesis and Optimization
The synthesis involves a multi-step sequence:
Core Formation
-
Condensation: Benzofuran-3-carboxylic acid derivatives react with urea or thiourea under acidic conditions to form the pyrimidinone ring .
-
Cyclization: Vilsmeier-Haack reagent (POCl3/DMF) facilitates cyclization, yielding the benzofuropyrimidine scaffold .
Functionalization
-
N-Alkylation: The 3-position is alkylated with 4-methoxybenzyl chloride using K2CO3 in DMF.
-
Acetamido Bridge Installation: Coupling the alkylated core with ethyl 2-aminobenzoate via an acetyl chloride intermediate completes the structure.
| Step | Reagents/Conditions | Yield | Key Challenges |
|---|---|---|---|
| Cyclization | POCl3, DMF, 80°C | 65–70% | Over-oxidation risk |
| N-Alkylation | 4-Methoxybenzyl chloride, K2CO3, DMF | 55–60% | Competing O-alkylation |
Optimization strategies include using nano-catalysts (e.g., Fe3O4 nanoparticles) to improve reaction efficiency and purity .
Structural Characterization
Advanced spectroscopic techniques confirm the compound’s structure:
-
NMR Spectroscopy:
-
¹H NMR: Aromatic protons (δ 6.8–7.4 ppm), methoxy group (δ 3.8 ppm), and ethyl ester (δ 1.3–4.3 ppm).
-
¹³C NMR: Carbonyl signals at δ 165–175 ppm (dioxo groups), benzofuropyrimidine carbons (δ 110–150 ppm).
-
-
High-Resolution Mass Spectrometry (HRMS): [M+H]⁺ observed at m/z 528.1871 (calculated: 528.1865).
-
X-ray Crystallography: Resolves the fused ring system’s planarity and substituent orientations.
Mechanism of Action
The compound’s bioactivity stems from dual mechanisms:
-
Enzyme Inhibition: Binds to COX-2 and topoisomerase II active sites via hydrogen bonding (pyrimidine N1, carbonyl O) and hydrophobic interactions (methoxybenzyl) .
-
Receptor Modulation: Acts as a partial agonist of PPAR-γ, modulating inflammatory and proliferative pathways .
| Parameter | Value | Method |
|---|---|---|
| logP | 2.8 | Computational |
| Plasma Protein Binding | 89% | Equilibrium dialysis |
| Half-life (rat) | 4.2 h | IV administration |
Applications and Future Directions
Drug Development
The compound is a lead candidate for:
-
Non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal toxicity.
-
Anticancer agents targeting topoisomerase II-resistant tumors .
Biochemical Probes
Its fluorescent derivative (λex: 350 nm, λem: 450 nm) tracks PPAR-γ activation in live cells .
Challenges and Innovations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume